2-(2-Fluorophenyl)Acetaldehyde
Description
The Significance of Arylacetaldehydes as Synthons in Organic Chemistry
Arylacetaldehydes, including 2-(2-Fluorophenyl)acetaldehyde, are versatile building blocks, or synthons, in organic synthesis. dp.techunife.it They serve as precursors in a wide array of chemical reactions to construct more complex molecular architectures. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in various transformations.
Researchers have developed numerous synthetic strategies that utilize arylacetaldehydes. For instance, a three-step pathway has been established to synthesize arylacetaldehydes from corresponding carboxylic acids in high yields. organic-chemistry.org These aldehydes can then be employed in subsequent reactions, such as the microwave-assisted Gewald reaction, to produce substituted 2-aminothiophenes, a class of compounds with applications in medicinal and materials science. organic-chemistry.org Furthermore, arylacetaldehydes are key starting materials for the synthesis of 3-arylquinolines and can be involved in annulation reactions where a solvent like DMSO acts as a synthon. researchgate.net Their role extends to the formation of 2-oxo-acetamidine compounds, highlighting their broad applicability in creating diverse chemical entities. dp.tech
Impact of Fluoro-Substitution on Aromatic Aldehyde Chemical Properties and Reactivity
The introduction of a fluorine atom onto an aromatic ring, as seen in this compound, has profound effects on the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. researchgate.net This effect can alter the reactivity of other functional groups on the molecule. For instance, the aldehyde group in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, and the fluorine atom can influence the compound's binding affinity.
In the context of aromatic substitution reactions, the effect of fluorine is nuanced. While it is strongly deactivating through inductive effects, it can also donate electron density to the aromatic ring via a resonance effect. researchgate.net This interplay of inductive and resonance effects means that fluorobenzene's reactivity in electrophilic aromatic substitution is comparable to that of benzene (B151609) itself. researchgate.net In nucleophilic aromatic substitution (SNAAr) reactions, the highly electronegative fluorine atom activates the ring towards attack by a nucleophile, even though the carbon-fluorine bond is very strong. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the C-F bond. masterorganicchemistry.com The presence of electron-withdrawing groups, like fluorine, ortho or para to the leaving group accelerates these reactions. masterorganicchemistry.com This unique reactivity makes fluoro-substituted aromatic aldehydes valuable intermediates in the synthesis of complex molecules, including perfluorinated diarylmethanones through N-heterocyclic carbene-catalyzed SNAr reactions. acs.org
Historical Context and Evolution of Research on 2-Fluorophenyl Acetaldehyde (B116499) Derivatives
Research into 2-fluorophenyl acetaldehyde and its derivatives has evolved, driven by their potential applications in various fields, particularly in medicinal chemistry. While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its derivatives have been the subject of numerous studies.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C8H7FO | chemicalbook.comfluorochem.co.uk |
| Molecular Weight | 138.14 g/mol | chemicalbook.comsigmaaldrich.com |
| Physical Form | Liquid | fluorochem.co.uksigmaaldrich.com |
| Appearance | Clear | fluorochem.co.uk |
| Boiling Point | 199.4±15.0 °C (Predicted) | chemicalbook.com |
| Relative Density | 1.116 | fluorochem.co.uk |
| Purity | 95% | fluorochem.co.uksigmaaldrich.com |
| CAS Number | 75321-85-6 | chemicalbook.comfluorochem.co.uksigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEOYYODXJXMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590903 | |
| Record name | (2-Fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75321-85-6 | |
| Record name | (2-Fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Fluorophenyl Acetaldehyde
Direct Synthesis Approaches to 2-(2-Fluorophenyl)acetaldehyde
Direct synthesis methods provide the most straightforward pathways to this compound, primarily involving the oxidation of the corresponding alcohol or catalytic conversions of suitable precursors.
Oxidation Reactions in the Preparation of this compound
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the preparation of this compound, the precursor 2-(2-fluorophenyl)ethanol is oxidized using a variety of reagents that are selective for the formation of aldehydes without over-oxidation to the corresponding carboxylic acid.
Commonly employed methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP). The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. This method is known for its mild reaction conditions and high yields.
Dess-Martin periodinane (DMP) is another mild and highly selective oxidizing agent for converting primary alcohols to aldehydes. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. Its key advantages include neutral reaction conditions and a simple workup procedure.
A comparison of these two common oxidation methods for the synthesis of phenylacetaldehyde (B1677652) derivatives is presented below.
Table 1: Comparison of Common Oxidation Reactions for Phenylacetaldehyde Synthesis
| Oxidizing Agent | Precursor | Product | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Swern Oxidation | 2-Phenylethanol (B73330) | Phenylacetaldehyde | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | Mild conditions, high yield, good for sensitive substrates | Requires low temperatures, unpleasant odor of dimethyl sulfide (B99878) byproduct |
Catalytic Routes to this compound
Catalytic methods offer an efficient and atom-economical alternative for the synthesis of this compound. Two prominent catalytic routes are the dehydrogenation of 2-(2-fluorophenyl)ethanol and the isomerization of 2-(2-fluorophenyl)styrene oxide.
Catalytic Dehydrogenation: This process involves the removal of hydrogen from 2-(2-fluorophenyl)ethanol over a heterogeneous catalyst, typically a supported metal catalyst. For the analogous conversion of 2-phenylethanol to phenylacetaldehyde, silver or gold catalysts have been shown to be effective. wikipedia.org The reaction is generally performed at elevated temperatures in the gas phase. prepchem.com For instance, passing a mixture of 2-phenylethanol and air over a silver catalyst at 540°C can yield phenylacetaldehyde. prepchem.com
Isomerization of Styrene (B11656) Oxides: The rearrangement of epoxides, specifically styrene oxides, provides a direct route to the corresponding phenylacetaldehydes. This isomerization can be catalyzed by various solid catalysts, including zeolites and supported heteropoly acids. For example, the isomerization of styrene oxide to phenylacetaldehyde can be achieved with high yield using silica-supported H₃PW₁₂O₄₀ under mild conditions. A solvent-free method for preparing phenylacetaldehyde and its derivatives involves the gas-phase isomerization of the corresponding styrene oxide over a zeolite molecular sieve catalyst in a fixed-bed reactor. researchgate.net This approach is applicable to substituted styrene oxides, including those with halogen substituents on the benzene (B151609) ring. researchgate.net
Table 2: Catalytic Routes to Phenylacetaldehyde Derivatives
| Catalytic Method | Precursor | Catalyst | Product | Key Findings |
|---|---|---|---|---|
| Catalytic Dehydrogenation | 2-Phenylethanol | Silver (Ag) or Gold (Au) | Phenylacetaldehyde | Effective at high temperatures in the gas phase. wikipedia.orgprepchem.com |
| Isomerization of Styrene Oxide | Styrene Oxide | Zeolites (e.g., ZSM-5, Y-type) | Phenylacetaldehyde | Can be performed in a solvent-free gas-phase reaction with high conversion rates. researchgate.net |
Analogous Preparations and Precursor Transformations Relevant to this compound Synthesis
The synthesis of positional and structural isomers, as well as the application of general synthetic methods for substituted acetaldehydes, provides valuable insights and alternative strategies for obtaining this compound.
Synthesis of Positional and Structural Isomers (e.g., 2-(4-Fluorophenyl)acetaldehyde (B156033), 2-(3-Fluorophenyl)acetaldehyde)
The synthetic routes to positional isomers such as 2-(4-fluorophenyl)acetaldehyde and 2-(3-fluorophenyl)acetaldehyde (B1316165) are analogous to those for the 2-fluoro isomer. These syntheses often start from commercially available precursors corresponding to the desired substitution pattern.
For instance, 2-(4-fluorophenyl)acetaldehyde can be prepared by the isomerization of 4-fluorostyrene (B1294925) oxide. Similarly, the synthesis of 2-(3-fluorophenyl)acetaldehyde would likely proceed from 3-fluorostyrene (B1329300) oxide. The key is the availability of the appropriately substituted starting materials. The properties of these isomers are summarized in the table below.
Table 3: Properties of Fluorophenylacetaldehyde Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 75321-85-6 | C₈H₇FO | 138.14 |
| 2-(3-Fluorophenyl)acetaldehyde | 67532-18-9 | C₈H₇FO | 138.14 |
Preparation of Substituted Acetaldehydes via Functional Group Interconversions
A variety of functional group interconversions can be employed to synthesize substituted acetaldehydes. These methods often involve the transformation of a more stable or readily available functional group into the desired aldehyde functionality.
One common strategy is the reduction of a corresponding carboxylic acid or its derivative. For example, a phenylacetic acid can be converted to the corresponding phenylethanol by reduction with a strong reducing agent like lithium aluminum hydride, followed by a selective oxidation to the aldehyde. Alternatively, the Rosenmund reduction of a phenylacetyl chloride can directly yield the phenylacetaldehyde.
Another approach involves the homologation of a benzaldehyde (B42025) derivative. This can be achieved through a Wittig reaction with (methoxymethyl)triphenylphosphine, which forms an enol ether that can be hydrolyzed to the corresponding phenylacetaldehyde. youtube.com Additionally, the reaction of a benzyl (B1604629) halide with a cyanide salt, followed by reduction of the resulting nitrile, can also lead to the formation of a phenylacetaldehyde.
Utilization of Terminal Alkynes in α-Alkoxy/Hydroxy Acetaldehyde (B116499) Synthesis
The reaction of terminal alkynes provides a versatile platform for the synthesis of α-alkoxy and α-hydroxy acetaldehydes, which are structurally related to this compound.
A visible light-mediated approach has been developed for the one-step synthesis of α-alkoxy/hydroxy diarylacetaldehydes. rsc.orgresearchgate.netrsc.org This method involves the oxidative coupling of terminal alkynes with benzoquinone and an alcohol at room temperature, catalyzed by copper(I) cyanide. rsc.orgresearchgate.netrsc.org This reaction allows for the construction of a highly functionalized quaternary center. rsc.orgresearchgate.netrsc.org
Furthermore, organocatalytic methods have been established for the asymmetric α-oxybenzoylation of aldehydes. This reaction, which utilizes benzoyl peroxide in the presence of a MacMillan imidazolidinone catalyst, leads to the formation of α-oxybenzoylated aldehydes with high enantiomeric induction. These products can then be further transformed into α-hydroxy aldehydes.
Oxidative Rearrangement Strategies for Aldehyde Formation from Olefins
The synthesis of aldehydes from olefins via oxidative rearrangement presents a significant challenge due to the propensity for terminal olefins to oxidize to the thermodynamically more stable methyl ketones, a process known as Markovnikov oxidation. The Wacker-Tsuji oxidation is a well-established palladium-catalyzed method that typically yields methyl ketones from terminal alkenes. acs.orgnih.gov However, the formation of aldehydes, the anti-Markovnikov product, from styrene derivatives such as 2-fluorostyrene (B1345600), requires specific catalytic systems that can override this inherent regioselectivity.
Recent advancements in catalysis have led to the development of methodologies that favor the formation of aldehydes from aryl-substituted olefins. One of the most effective strategies involves the modification of the traditional Wacker process conditions. Detailed research by Teo, Wickens, Dong, and Grubbs has demonstrated an efficient and highly aldehyde-selective Wacker oxidation of various styrene derivatives. acs.orgnih.govorganic-chemistry.org This method employs a palladium catalyst in conjunction with a specific co-oxidant and solvent system to achieve high yields and selectivities for the desired aldehyde product.
The optimized catalytic system consists of bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂), 1,4-benzoquinone (B44022) (BQ) as a co-oxidant, and tert-Butanol (t-BuOH) as the solvent, with the reaction being carried out in the presence of air and a small amount of water. acs.orgorganic-chemistry.org This system has proven to be effective for a range of styrene-related substrates, consistently favoring the formation of the anti-Markovnikov aldehyde product over the ketone. The reaction is believed to proceed through the formation of a tert-butyl vinyl ether intermediate, which subsequently undergoes hydrolysis to yield the aldehyde. organic-chemistry.org
While the specific oxidation of 2-fluorostyrene to this compound is not explicitly detailed in the seminal report, the study provides comprehensive data on a variety of substituted styrenes. The electronic properties of the substituent on the aromatic ring were found to influence the reaction's efficiency. Notably, styrenes bearing electron-withdrawing groups, such as those in the para-position (e.g., -CF₃, -CN, -F), exhibited high yields and excellent selectivities for the aldehyde product. acs.orgorganic-chemistry.org Given that the fluorine atom at the ortho-position in 2-fluorostyrene is also an electron-withdrawing group, it is expected that this substrate would react favorably under these conditions to produce this compound with high selectivity.
The general applicability of this method to styrenes with various electronic properties suggests its utility for the synthesis of this compound. The reaction conditions are mild and the reagents are commercially available, making this a practical approach for laboratory-scale synthesis.
| Substrate | Catalyst System | Solvent | Co-oxidant | Yield of Aldehyde (%) | Aldehyde:Ketone Selectivity |
|---|---|---|---|---|---|
| Styrene | PdCl₂(MeCN)₂ | t-BuOH/H₂O | 1,4-Benzoquinone | 83 | 98:2 |
| 4-Methylstyrene | PdCl₂(MeCN)₂ | t-BuOH/H₂O | 1,4-Benzoquinone | 78 | 98:2 |
| 4-Methoxystyrene | PdCl₂(MeCN)₂ | t-BuOH/H₂O | 1,4-Benzoquinone | 72 | 97:3 |
| 4-Fluorostyrene | PdCl₂(MeCN)₂ | t-BuOH/H₂O | 1,4-Benzoquinone | 85 | >99:1 |
| 4-Chlorostyrene | PdCl₂(MeCN)₂ | t-BuOH/H₂O | 1,4-Benzoquinone | 88 | >99:1 |
| 4-(Trifluoromethyl)styrene | PdCl₂(MeCN)₂ | t-BuOH/H₂O | 1,4-Benzoquinone | 96 | >99:1 |
| 2-Fluorostyrene (Expected) | PdCl₂(MeCN)₂ | t-BuOH/H₂O | 1,4-Benzoquinone | High | High |
Chemical Reactivity and Transformational Chemistry of 2 2 Fluorophenyl Acetaldehyde
Reactions at the Aldehyde Moiety of 2-(2-Fluorophenyl)Acetaldehyde
The aldehyde group is the primary site of reactivity in this compound. Its carbonyl carbon is electrophilic, a characteristic that is enhanced by the electron-withdrawing nature of the ortho-fluorine substituent on the aromatic ring. evitachem.com This polarization facilitates attacks by a wide range of nucleophiles. Furthermore, the protons on the alpha-carbon (the CH₂ group) are acidic, enabling enolate formation and subsequent condensation reactions.
Nucleophilic Additions and Their Stereochemical Outcomes
Nucleophilic addition is a fundamental reaction class for aldehydes. The approach of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product. The stereochemical outcome of these additions can be influenced by the steric hindrance imposed by the ortho-substituted phenyl ring.
The reduction of the aldehyde group in this compound provides a direct route to the corresponding primary alcohol, 2-(2-fluorophenyl)ethanol. This transformation is readily achieved using standard reducing agents. Similarly, the aldehyde can be converted into primary, secondary, or tertiary amines via reductive amination. This process involves the initial formation of an imine or enamine intermediate by reaction with ammonia (B1221849) or a primary/secondary amine, followed by reduction in situ. openstax.org
The synthesis of amines from aldehydes is a robust process that can be accomplished in a single step by treating the aldehyde with an amine in the presence of a reducing agent. openstax.org For instance, the reductive amination of a related compound, 2-(4-fluorophenyl)acetaldehyde (B156033), with pentan-3-amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) proceeds through an imine intermediate to yield the secondary amine. vulcanchem.com A similar pathway is applicable to the 2-fluoro isomer.
Table 1: Synthesis of Alcohols and Amines from this compound
| Product Class | Reaction | Reagents | Product |
|---|---|---|---|
| Alcohols | Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2-(2-Fluorophenyl)ethanol acs.org |
This table presents common synthetic routes based on established chemical principles for aldehydes.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with an organometallic reagent would involve the nucleophilic attack of the carbanionic 'R' group at the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to furnish the corresponding secondary alcohol. The electron-withdrawing nature of the 2-oxo group in related 2-oxoaldehydes has been shown to enhance the electrophilicity of the adjacent aldehyde, influencing its reactivity towards organometallic reagents. nih.gov While standard Grignard reactions proceed via a 1,2-addition mechanism, the choice of reagent and conditions is crucial to avoid side reactions like enolization, particularly given the acidic alpha-protons in this compound. unime.it
Condensation Reactions and Enolate Chemistry
The acidity of the α-hydrogens allows this compound to form an enolate ion in the presence of a base. This enolate is a key intermediate in various carbon-carbon bond-forming reactions, most notably aldol (B89426) condensations.
The aldol reaction is a cornerstone of organic synthesis, involving the dimerization of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. libretexts.org this compound, possessing α-hydrogens, can undergo a self-condensation reaction. The process is initiated by a base, which deprotonates one molecule to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde. libretexts.org Subsequent protonation yields the β-hydroxy aldehyde, known as the aldol adduct. Under more forceful conditions, such as heating, this adduct can undergo dehydration to form an α,β-unsaturated aldehyde, a reaction known as the aldol condensation. wikipedia.org Phenylacetaldehyde (B1677652), the parent compound, is known to be susceptible to aldol condensation. wikipedia.org
A crossed aldol condensation can also be performed between this compound and another carbonyl compound that cannot self-condense (i.e., it lacks α-hydrogens), such as benzaldehyde (B42025). wikipedia.org This approach allows for the synthesis of specific, non-symmetrical products.
For analytical purposes, aldehydes are often converted into stable, crystalline derivatives with sharp melting points or into derivatives that can be easily detected by techniques like HPLC or GC-MS. nih.govresearchgate.net These derivatization reactions typically involve condensation with a nucleophilic reagent. Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms colored hydrazones, and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which creates derivatives suitable for sensitive gas chromatography analysis. nih.govshu.edu.cn Another method involves reaction with 1,3-cyclohexanedione (B196179) in the presence of an ammonium (B1175870) salt to form a highly fluorescent derivative. nih.gov These methods are broadly applicable to aldehydes and can be used for the detection and quantification of this compound. shu.edu.cnnih.gov
From a synthetic standpoint, derivatization can be used to protect the reactive aldehyde group. For example, reaction with 1,3-propanedithiol (B87085) forms a stable 1,3-dithiane, which masks the aldehyde's reactivity and can be removed later under specific conditions. nih.gov
Table 2: Common Derivatization Reactions for Aldehydes
| Purpose | Reagent | Derivative Type | Analytical Technique |
|---|---|---|---|
| Analysis | 2,4-Dinitrophenylhydrazine (DNPH) nih.gov | Hydrazone | HPLC, Colorimetry |
| Analysis | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) nih.gov | Oxime | GC-MS |
| Analysis | 1,3-Cyclohexanedione / Ammonium Acetate nih.gov | Decahydroacridine-1,8-dione | Fluorescence Spectroscopy |
This table summarizes general derivatization techniques applicable to aldehydes for analytical and synthetic goals.
Redox Chemistry: Selective Oxidation and Reduction Pathways
The aldehyde functional group in this compound is susceptible to both oxidation and reduction, leading to the formation of the corresponding carboxylic acid or alcohol. The choice of reagents and reaction conditions is critical for achieving high selectivity and yield.
Oxidation: The aldehyde can be oxidized to 2-(2-fluorophenyl)acetic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromium trioxide. For instance, the oxidation of similar phenylacetaldehydes has been achieved with high efficiency. rsc.org Iron porphyrin complexes have also been used as catalysts for the selective oxidation of terminal alkenes to their corresponding aldehydes, a reaction class to which the reverse transformation (aldehyde to acid) is conceptually related. rsc.org
Reduction: The reduction of the aldehyde group yields 2-(2-fluorophenyl)ethanol. Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The use of NaBH₄ for the reduction of substituted benzaldehydes is a well-established method. However, in systems with other sensitive functional groups, intramolecular side reactions can occur. For example, the reduction of certain benzaldehydes with NaBH₄ can lead to molecular rearrangement unless the intermediate is quenched with a weak acid like acetic acid. nih.gov Enzyme-catalyzed reductions also offer a high degree of selectivity. Alcohol dehydrogenases, for instance, can reduce a variety of ketones and aldehydes, although the substrate specificity can be sensitive to substituents on the aromatic ring. harvard.edu
Table 1: Selected Redox Reactions of Phenylacetaldehyde Derivatives This table is illustrative and based on general reactions for this class of compounds.
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 2-(2-Fluorophenyl)acetic acid | |
| Reduction | Sodium Borohydride (NaBH₄) | 2-(2-Fluorophenyl)ethanol | |
| Reduction | NaBH₄ / Acetic Acid | 2-(2-Fluorophenyl)ethanol (prevents rearrangement) | nih.gov |
Reactivity of the 2-Fluorophenyl Substituent
The fluorine atom at the ortho position significantly influences the reactivity of the phenyl ring, particularly in electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on this compound is governed by the combined electronic effects of the ortho-fluoro and the ethyl-aldehyde substituents. The fluorophenyl group can undergo substitution reactions like nitration or halogenation, typically requiring reagents such as nitric acid or bromine. evitachem.com
The directing effects of the substituents determine the position of substitution. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups (except halogens) direct to the meta position. wikipedia.orgwikipedia.org
Impact of Ortho-Fluoro Group on Aromatic Reactivity and Regioselectivity
The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a moderate electron-donating resonance effect (+M) due to its lone pairs of electrons. wikipedia.org
Reactivity : The strong -I effect deactivates the ring towards electrophilic attack compared to benzene (B151609), making reactions slower. wikipedia.org However, the +M effect can partially counteract this, especially at the para position. wikipedia.org In fluorobenzene, the para position can be as reactive as, or even more reactive than, benzene itself. wikipedia.org
Regioselectivity : The -I effect is distance-dependent, being strongest at the ortho position and weakest at the para position. The +M effect, conversely, enriches the electron density at the ortho and para positions. In fluorobenzene, the combination of these effects leads to a strong preference for para-substitution. wikipedia.org For this compound, the situation is more complex. The -CH₂CHO group is generally considered weakly deactivating and an ortho, para-director. The powerful -I effect of the ortho-fluoro group strongly deactivates the adjacent C3 position. The combined directing effects would likely favor substitution at the C5 position (para to the fluoro group) and to a lesser extent, the C3 position. The C-H bond ortho to a fluorine substituent is known to have enhanced reactivity towards metal centers, which is a key principle in directed C-H functionalization reactions. nih.govresearchgate.net This enhanced reactivity is attributed to thermodynamic factors, where bond strengths are altered by the presence of the adjacent fluorine. nih.gov
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Preferred Position(s) |
|---|---|---|---|---|
| -F (Fluoro) | -I (Strongly withdrawing) | +M (Moderately donating) | Deactivating | Ortho, Para (Para favored) |
| -CH₂CHO (Acetaldehyde) | -I (Weakly withdrawing) | N/A | Deactivating | Ortho, Para |
Cascade and Tandem Reactions Involving this compound
This compound is a valuable precursor in cascade (or tandem) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach is highly efficient for building complex molecular architectures. scholaris.cabeilstein-journals.org
A prominent example is the Pictet-Spengler reaction , which constructs tetrahydroisoquinoline and related heterocyclic scaffolds. wikipedia.orgdepaul.eduorganic-chemistry.org This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic ring closure. wikipedia.orgdepaul.edu While the classic substrate for the aromatic component is an electron-rich ring like indole, less nucleophilic rings can also participate, often requiring stronger acid catalysis. wikipedia.orgdepaul.edu In a relevant synthetic application, 2-(4-(tert-butyl)phenyl)acetaldehyde, an analogue of the title compound, was used in a reductive amination sequence to prepare complex tetrahydroisoquinoline derivatives. clockss.orgjst.go.jp
Another type of cascade reaction involves an intramolecular Prins cyclization followed by a Friedel-Crafts reaction. beilstein-journals.org In a model system, related 2-(2-vinylphenyl)acetaldehydes were treated with a Lewis acid to generate an oxocarbenium ion. This intermediate undergoes a Prins-type cyclization with the vinyl group to form a benzyl (B1604629) carbocation, which is then trapped by an aromatic nucleophile in a Friedel-Crafts step to yield 4-aryltetralin-2-ols. beilstein-journals.org Such a strategy could potentially be adapted for this compound under appropriate conditions.
Furthermore, palladium-catalyzed cascade reactions are powerful tools for synthesizing N-heterocycles. mdpi.com For instance, N-(2-bromobenzyl) amides containing a 4-fluorophenyl group have been used in cascade cyclization-coupling reactions with boronic acids to produce substituted 1,2-dihydroisoquinolines. mdpi.compreprints.org
Applications of 2 2 Fluorophenyl Acetaldehyde in Advanced Organic Synthesis
Intermediate in Pharmaceutical Compound Development
2-(2-Fluorophenyl)Acetaldehyde serves as a critical starting material in the synthesis of complex pharmaceutical agents. Its structure is a key component in building molecules designed to interact with specific biological targets. The presence of the fluorine atom is particularly significant, as it can modulate the compound's physicochemical properties, leading to improved drug-like characteristics. beilstein-journals.org
The introduction of fluorine into bioactive molecules is a widely used strategy to optimize their therapeutic potential. beilstein-journals.org Replacing hydrogen with fluorine can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. beilstein-journals.org This modification can also increase a molecule's lipophilicity, which may improve its ability to cross biological membranes. beilstein-journals.org this compound provides a direct route to introducing the 2-fluorophenyl motif into larger molecular scaffolds. This is crucial in medicinal chemistry, where fluorinated amino acids and other similar structures are recognized for their potential as enzyme inhibitors and therapeutic agents. beilstein-journals.org The aldehyde functionality allows for a variety of chemical transformations, including reductive amination and condensation reactions, to construct more complex fluorinated bioactive molecules.
The structural framework of this compound is relevant to the development of anti-inflammatory and analgesic drugs. While direct synthesis of a marketed drug from this specific aldehyde may not be widely documented, its derivatives are explored for such activities. For instance, related fluorinated phenylacetic acid derivatives are intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The aldehyde can be oxidized to the corresponding 2-(2-fluorophenyl)acetic acid, a common structural element in this class of drugs. Furthermore, various heterocyclic compounds synthesized from aldehyde precursors, such as thiazole (B1198619) and triazole derivatives, have shown significant anti-inflammatory and analgesic properties. mdpi.comcrpsonline.com The synthesis of these scaffolds often involves the condensation of an aldehyde with other reagents, highlighting the potential of this compound as a starting point for novel anti-inflammatory agents. nih.gov
Protein kinases are a major class of drug targets, particularly in oncology, and the development of small molecule kinase inhibitors is an area of intense research. acs.org The unique structural features of this compound make it a valuable building block in this field. The synthesis of many kinase inhibitors involves the coupling of various aromatic and heterocyclic rings. acs.org The 2-fluorophenyl group can serve as a key fragment that fits into the ATP-binding pocket of a target kinase, with the fluorine atom often forming specific interactions that enhance binding affinity and selectivity. semanticscholar.org For example, harmine (B1663883) analogues, which are known to inhibit DYRK1A kinase, have been synthesized using substituted phenyl groups on a core structure, demonstrating the modular approach where a building block like this compound could be incorporated. google.com Its aldehyde functionality allows for its attachment to other molecular scaffolds to create diverse libraries of potential inhibitors for screening against various kinase targets. nih.gov
Role in Agrochemical Synthesis
Beyond pharmaceuticals, this compound and its analogues are utilized as intermediates in the agrochemical industry. smolecule.comchemimpex.com The inclusion of fluorine in pesticides and herbicides can enhance their biological efficacy and stability. The compound can be used to synthesize active ingredients for formulations that control or prevent agricultural pests and diseases. google.com For example, fluorinated triazole derivatives, which can be synthesized from aldehyde precursors, are a known class of fungicides. google.com The versatility of the aldehyde group allows for the creation of a wide range of chemical structures suitable for agrochemical applications. chemimpex.com
Contribution to Specialty Chemical Production
This compound is also a building block in the production of various specialty chemicals. Its applications extend to materials science, where the incorporation of fluorinated moieties can impart desirable properties such as thermal stability and chemical resistance to polymers and other materials. chemimpex.com It serves as a versatile intermediate for chemists synthesizing complex organic molecules for both academic and industrial research. evitachem.com The compound's reactivity allows it to be used in the manufacture of a diverse array of fine chemicals. evitachem.com
Stereoselective Synthesis Strategies Employing this compound
In modern organic synthesis, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different stereoisomers of a molecule can have vastly different biological activities. This compound can be employed as a key reactant in stereoselective synthesis. For example, asymmetric allylboration is a powerful method for creating chiral alcohols. A study demonstrated a telescoped continuous flow process for the enantioselective synthesis of chiral precursors for several drugs, using various aldehydes as starting materials. nih.gov This highlights a strategy where this compound could be used to generate specific stereoisomers. Another important stereoselective transformation is the Wittig reaction, which can be controlled to produce either cis or trans olefins depending on the reaction conditions and the structure of the reactants. researchgate.net
Below is a table summarizing research findings related to stereoselective reactions involving phenyl acetaldehyde (B116499) derivatives.
| Reaction Type | Reagents/Catalyst | Product Type | Key Finding | Reference |
| Asymmetric Allylboration | Polymer-supported chiral phosphoric acid, AllylBpin | Chiral homoallylic alcohol | A continuous flow process for enantioselective synthesis of chiral precursors. | nih.gov |
| Tandem Allylation/Cyanation | Lewis Acid (e.g., InBr₃) | trans-2,6-disubstituted 3,6-dihydro-2H-pyrans | A method for the stereoselective synthesis of dihydropyrans from δ-hydroxy-α,β-unsaturated aldehydes. | researchgate.net |
| Wittig Reaction | Alkylidene-triphenylphosphoranes | cis or trans Olefins | Reaction stereochemistry can be controlled by conditions and substituents to selectively form different olefin isomers. | researchgate.net |
Computational Chemistry and Mechanistic Studies of 2 2 Fluorophenyl Acetaldehyde
Quantum Chemical Investigations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-(2-fluorophenyl)acetaldehyde. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics
Density Functional Theory (DFT) has become a standard and reliable method for predicting the molecular structures and energies of organic compounds. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry). This involves calculating the electronic energy of the molecule for various atomic arrangements until the lowest energy conformation is found. Key parameters obtained from these calculations would include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The presence of the flexible acetaldehyde (B116499) side chain and the ortho-substituted fluorine atom suggests that multiple low-energy conformations may exist, and DFT would be essential for identifying the global minimum energy structure.
Analysis of Molecular Orbitals (HOMO/LUMO) and Electrostatic Potential Maps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, analysis would likely show the HOMO localized on the electron-rich phenyl ring, while the LUMO would be centered on the electron-deficient carbonyl group of the acetaldehyde moiety.
An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. For this compound, the ESP map would be expected to show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehydic proton, highlighting sites for potential nucleophilic interaction.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions. For this compound, this could involve studying its oxidation to 2-(2-fluorophenyl)acetic acid or its reduction to 2-(2-fluorophenyl)ethanol. DFT calculations would be used to locate the transition state structures for each step of a proposed mechanism. By calculating the activation energies associated with these transition states, the most energetically favorable reaction pathway can be determined. Such studies provide mechanistic insights that are often difficult to obtain through experimental means alone.
Structure-Reactivity Relationship Studies via Computational Models
By computationally analyzing a series of related compounds, structure-reactivity relationships can be established. For instance, one could compare the computed properties of this compound with its 3-fluoro and 4-fluoro isomers, as well as the non-fluorinated parent compound, phenylacetaldehyde (B1677652). By correlating computed parameters (like HOMO/LUMO energies, atomic charges, or electrostatic potentials) with experimentally observed reaction rates or equilibrium constants, a quantitative structure-activity relationship (QSAR) model could be developed. This would allow for the prediction of the reactivity of other, similar compounds.
Molecular Dynamics Simulations (if applicable to its transformations)
While often applied to larger systems like proteins or polymers, molecular dynamics (MD) simulations could be relevant for studying the transformations of this compound in a solvent environment. MD simulations model the movement of atoms over time, providing a dynamic picture of how the molecule interacts with its surroundings. This can be particularly useful for understanding solvation effects on conformational preferences and reaction dynamics, offering a more realistic representation than gas-phase calculations alone.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Fluorophenyl Acetaldehyde
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for the structural elucidation of 2-(2-Fluorophenyl)acetaldehyde, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of this compound by probing the magnetic properties of its atomic nuclei.
¹H NMR: In ¹H NMR spectroscopy, the aldehyde proton (CHO) is expected to produce a characteristic signal far downfield, typically in the range of δ 9.5-10.0 ppm. This signal would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) protons, being adjacent to the aromatic ring, would appear as a doublet around δ 3.7 ppm. The four protons on the fluorophenyl ring would exhibit complex splitting patterns in the aromatic region (δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The most downfield signal would correspond to the aldehyde carbonyl carbon, expected around δ 190-200 ppm. The methylene carbon (CH₂) signal would appear further upfield. The aromatic carbons would show six distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF).
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique for characterization. biophysics.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making this technique highly sensitive. biophysics.org The spectrum for this compound would show a single resonance for the fluorine atom on the aromatic ring. azom.com The chemical shift of this signal is highly sensitive to the electronic environment. biophysics.org For monofluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. colorado.edu The signal for this compound would be in a similar region, with its precise shift influenced by the acetaldehyde (B116499) substituent.
| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | -CHO | 9.5 - 10.0 | Triplet (t) |
| ¹H NMR | -CH₂- | ~3.7 | Doublet (d) |
| ¹H NMR | Aromatic C-H | 7.0 - 7.5 | Multiplet (m) |
| ¹³C NMR | C=O | 190 - 200 | - |
| ¹⁹F NMR | Ar-F | ~ -113 (vs. CFCl₃) | Multiplet (m) |
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. For this compound (molecular weight: 138.14 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 138.
The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways would likely include:
Loss of the formyl radical (•CHO): A significant fragment would be observed at m/z 109, corresponding to the loss of a 29 Da fragment (CHO). This results in the formation of a stable 2-fluorobenzyl cation.
Benzylic cleavage: Cleavage of the C-C bond between the methylene group and the carbonyl group can also occur.
Rearrangement and subsequent fragmentation: The aromatic ring can influence fragmentation pathways, potentially leading to ions characteristic of fluorinated aromatic compounds. The strong carbon-fluorine bond means that loss of the fluorine atom is less common compared to other halogens like chlorine or bromine. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.
Key expected absorption bands include:
Aldehyde C-H Stretch: Two distinct, weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both bands is highly characteristic of an aldehyde group. libretexts.org
Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1720-1740 cm⁻¹. For aldehydes adjacent to an aromatic ring, this peak is typically found at a slightly lower wavenumber, around 1705 cm⁻¹. libretexts.org
Aromatic C=C Stretch: Medium intensity bands in the region of 1600-1450 cm⁻¹.
Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.
C-F Stretch: A strong absorption band in the fingerprint region, typically between 1250-1100 cm⁻¹, which is indicative of the aryl-fluorine bond.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak-Medium |
| Carbonyl C=O | Stretch | ~1705 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| Aromatic C-H | Stretch | >3000 | Variable |
| Aryl C-F | Stretch | 1250 - 1100 | Strong |
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions and chromophores. The structure of this compound contains two primary chromophores: the fluorophenyl group and the carbonyl group of the aldehyde.
Aromatic aldehydes typically exhibit two main absorption bands:
A strong absorption band (high molar absorptivity) around 240-280 nm, which is attributed to the π → π* electronic transition within the aromatic ring.
A weaker absorption band (low molar absorptivity) at longer wavelengths, typically around 300-330 nm, corresponding to the n → π* transition of the carbonyl group. This transition is formally forbidden and thus has a much lower intensity.
The analysis can be complicated as these bands may overlap. Derivatization, for example with 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be used to create a derivative with a strong and distinct absorption in the visible region (around 360 nm), which is useful for quantification. researchgate.net
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.
Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the sample is vaporized and separated based on its boiling point and polarity as it passes through a capillary column in the gas chromatograph (GC). The separated components then enter the mass spectrometer (MS), which provides mass spectra for identification and quantification. scielo.br
The direct determination of aldehydes can be challenging due to their volatility and high reactivity. und.edu To enhance sensitivity and improve chromatographic peak shape, derivatization is often employed. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde to form a more stable, less volatile, and more easily detectable derivative. und.eduresearchgate.net The use of GC-MS allows for very low detection limits, often in the parts-per-billion (ppb) range, making it suitable for trace analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are cornerstone techniques for the separation and quantification of aromatic compounds like this compound. These methods offer high resolution and sensitivity, making them suitable for complex matrices.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of aldehydes. nih.gov For compounds like this compound, a C18 column is often the stationary phase of choice. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is frequently accomplished using an ultraviolet (UV) detector, as the aromatic ring of this compound absorbs UV light. cdc.gov
Fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.com These phases can exhibit different retention mechanisms compared to traditional C18 columns, potentially providing better resolution for mixtures containing fluorinated isomers or related impurities. chromatographyonline.com The separation of positional isomers, which can be challenging, may also be improved by using specialized columns such as those with phenyl-based stationary phases that promote pi-pi interactions. chromforum.org
Ultra-Performance Liquid Chromatography (UPLC)
UPLC systems utilize columns packed with sub-2 µm particles, which allows for higher mobile phase velocities and results in significantly faster analysis times and increased resolution compared to traditional HPLC. This enhanced performance is particularly advantageous for the analysis of complex samples or for high-throughput screening. An Acquity UPLC system, for instance, has been shown to reduce analysis times by as much as 75% for aldehyde analysis. For fluorinated organic compounds, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for quantification, even at trace levels. tudelft.nlchromatographyonline.com
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Typical Column Length | 150-250 mm | 50-150 mm |
| Typical Flow Rate | 1-2 mL/min | 0.2-0.5 mL/min |
| Backpressure | Lower | Higher |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a powerful technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is particularly well-suited for the separation of chiral compounds and positional isomers, which can be difficult to resolve by HPLC. researchgate.net
For the separation of aromatic isomers, SFC offers distinct advantages. The low viscosity of the supercritical CO2 mobile phase allows for faster separations and higher efficiency. jascoinc.com The selectivity in SFC can be finely tuned by adjusting pressure, temperature, and the composition of the mobile phase, which often includes a co-solvent (modifier) like methanol. researchgate.net
Porous graphitic carbon (PGC) columns have demonstrated excellent capabilities in separating structurally similar aromatic isomers in SFC. researchgate.net The flat surface of the PGC stationary phase allows for shape-selective separations based on the number of contact points between the analyte and the surface. researchgate.net Additionally, various polar and moderately polar stationary phases, such as those with phenyl or pentafluorophenyl ligands, can provide alternative selectivities for aromatic compounds. nih.gov The unique properties of SFC make it a valuable tool for the analysis of this compound, especially when dealing with the separation from its isomers or other closely related impurities.
| Parameter | Typical Stationary Phases | Typical Mobile Phase | Key Advantages for Aromatic Aldehydes |
| SFC | Porous Graphitic Carbon (PGC), Phenyl, Pentafluorophenyl (PFP) | Supercritical CO2 with alcohol modifiers (e.g., methanol, ethanol) | High resolution for isomers, fast analysis times, environmentally friendly (less organic solvent) |
Derivatization Strategies for Enhanced Detection and Analysis of Aldehydes
Due to their volatility and sometimes poor chromatographic retention or detector response, aldehydes are often derivatized prior to analysis. nih.gov Derivatization converts the aldehyde into a more stable, less volatile, and more easily detectable derivative. nih.gov
A widely used derivatization reagent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH) . nih.gov DNPH reacts with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. nih.govnih.gov These derivatives are highly chromophoric, allowing for sensitive UV detection in HPLC. nih.gov The reaction is typically carried out in an acidic medium. nih.gov
Another effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . nih.gov PFBHA reacts with aldehydes to form oximes, which are highly electronegative and thus very sensitive to electron capture detection (ECD) in gas chromatography (GC). nih.gov PFBHA derivatization offers advantages over DNPH, such as quantitative reactions even with conjugated aldehydes and the formation of thermally stable derivatives. The resulting oximes can also be analyzed by LC-UV. cdc.gov
Other derivatization strategies include the use of reagents like D-cysteine for LC-MS/MS analysis, which forms thiazolidine (B150603) derivatives, and 1,3-cyclohexanedione (B196179) for post-column derivatization in HPLC with fluorescence detection. researchgate.netjasco-global.comjascoinc.com These methods enhance the sensitivity and selectivity of the analysis for various aldehydes.
| Derivatizing Agent | Resulting Derivative | Analytical Technique(s) | Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV, LC-MS nih.gov | Stable derivative, strong UV absorbance. nih.govnih.gov |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | GC-ECD, GC-MS, LC-UV cdc.gov | High sensitivity with ECD, thermally stable. |
| D-cysteine | Thiazolidine derivative | LC-MS/MS researchgate.net | Simple, rapid derivatization. researchgate.net |
| 1,3-Cyclohexanedione | Fluorescent derivative | HPLC with Fluorescence Detection jasco-global.comjascoinc.com | Post-column derivatization, no pretreatment. jasco-global.comjascoinc.com |
Biological and Pharmacological Research Contexts of Aldehydic Structures and Fluorinated Compounds General Principles
Role as a Synthetic Intermediate for Biologically Relevant Molecules
Aldehydic structures, particularly those bearing fluorine atoms, are valuable synthetic intermediates in the generation of biologically relevant molecules. The high reactivity of the aldehyde functional group allows it to participate in a wide array of chemical transformations, making it a versatile building block in medicinal chemistry. The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated aldehydes are of considerable interest in the design and synthesis of novel therapeutic agents.
While direct examples of the use of 2-(2-Fluorophenyl)Acetaldehyde in the synthesis of named, biologically active molecules are not extensively detailed in publicly available research, the utility of analogous fluorinated phenylacetaldehydes is well-documented. For instance, a closely related compound, (S)-(−)-2-fluoro-2-phenylacetaldehyde, serves as a key intermediate in the synthesis of fluorinated phenylalanine analogs. nih.gov This synthesis involves the conversion of the aldehyde to a nitrile, followed by deprotection and hydrolysis to yield the desired amino acid. nih.gov Fluorinated amino acids are crucial in the development of peptides and proteins with enhanced stability and modified biological activity. nih.gov
Furthermore, the structural motif of a fluorinated phenyl group attached to a reactive core is prevalent in medicinal chemistry. For example, derivatives of 2-(2-fluorophenyl)pyrrole are key intermediates in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders. Specifically, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a critical precursor. google.comgoogle.com This highlights the importance of the 2-fluorophenyl moiety in the construction of complex, biologically active heterocyclic systems. The potential of this compound as a precursor for similar heterocyclic structures through multicomponent reactions is an area of interest in drug discovery. nih.gov Multicomponent reactions offer an efficient means to generate diverse molecular scaffolds from simple building blocks, and aldehydes are frequently employed as one of the key components in these reactions. nih.gov
The strategic incorporation of a fluorine atom on the phenyl ring, as seen in this compound, can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. rsc.org The synthesis of various fluorinated heterocycles, which are prominent in many FDA-approved drugs, often relies on versatile fluorinated starting materials. rsc.orgresearchgate.net
General Principles of Aldehyde Metabolism in Biological Systems
Aldehydes are highly reactive molecules that can be generated from both endogenous and exogenous sources. Due to their reactivity, they can be toxic to cells and are therefore subject to extensive metabolic detoxification. The primary routes of aldehyde metabolism involve enzymatic oxidation and reduction, which convert the aldehyde moiety into less reactive and more easily excretable compounds.
Enzymatic Pathways of Aldehyde Detoxification: Aldehyde Dehydrogenases and Reductases
The enzymatic detoxification of aldehydes is primarily carried out by two major superfamilies of enzymes: aldehyde dehydrogenases (ALDHs) and aldo-keto reductases (AKRs).
Aldehyde Dehydrogenases (ALDHs): The ALDH superfamily comprises a group of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. This oxidative pathway is a major route for aldehyde detoxification. There are 19 identified functional ALDH genes in the human genome, with the resulting enzymes located in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum. ALDH1 and ALDH2 are considered the most crucial enzymes for the oxidation of aldehydes.
Aldo-Keto Reductases (AKRs): The AKR superfamily consists of NADPH-dependent oxidoreductases that catalyze the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. This reductive pathway is another significant mechanism for aldehyde detoxification. By converting the reactive aldehyde group to a less reactive alcohol, AKRs help to mitigate cellular damage.
The interplay between ALDHs and AKRs is crucial for maintaining low intracellular concentrations of aldehydes and protecting the cell from their toxic effects.
Oxidative and Reductive Metabolic Transformations of Aldehyde Moieties
The metabolic transformation of aldehydes is a critical process for cellular homeostasis and detoxification. These transformations can be broadly categorized as oxidative or reductive.
Oxidative Metabolism: The primary oxidative pathway for aldehydes is their conversion to carboxylic acids, a reaction predominantly catalyzed by the ALDH superfamily of enzymes. This process is generally considered a detoxification step, as carboxylic acids are typically less reactive and more readily excreted than their aldehyde precursors. The oxidation of an aldehyde to a carboxylic acid involves the removal of a hydride ion from the aldehyde, which is accepted by the NAD(P)+ cofactor.
Reductive Metabolism: In the reductive pathway, aldehydes are converted to alcohols. This reaction is mainly catalyzed by AKRs, with NADPH serving as the reducing agent. While this transformation also reduces the reactivity of the carbonyl group, the resulting alcohols can sometimes be subject to further metabolic reactions, including conjugation or re-oxidation.
The balance between the oxidative and reductive metabolism of a particular aldehyde can depend on several factors, including the specific aldehyde, its concentration, the tissue type, and the relative expression and activity of ALDH and AKR isoforms.
Future Research Directions and Emerging Paradigms in 2 2 Fluorophenyl Acetaldehyde Chemistry
Development of Sustainable and Green Synthetic Routes
Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 2-(2-Fluorophenyl)Acetaldehyde and its derivatives. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the principles of green chemistry.
Key areas of investigation will include:
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound offers a promising green alternative to traditional chemical methods. mdpi.comnih.gov Research in this area could focus on identifying or engineering enzymes capable of selectively oxidizing 2-(2-fluorophenyl)ethanol or performing other key transformations with high efficiency and stereoselectivity. Chemoenzymatic strategies, which combine enzymatic and chemical steps, could also be explored to access complex fluorinated molecules. nih.gov
Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing for the production of this compound. acs.orgnih.govdurham.ac.uk Future work could involve the design of integrated flow systems that combine reaction and purification steps, potentially utilizing immobilized catalysts or reagents to further enhance sustainability. acs.orgdurham.ac.uk The precise control over reaction parameters in flow reactors can lead to improved yields and reduced byproduct formation. nih.gov
Alternative Solvents and Reaction Conditions: A move away from volatile organic solvents is a central tenet of green chemistry. Research into the use of greener solvents like water, supercritical fluids, or deep eutectic solvents for the synthesis of this compound and its derivatives is a promising avenue. dntb.gov.ua Additionally, exploring solvent-free reaction conditions or microwave-assisted synthesis could lead to more energy-efficient processes. nih.gov
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |
| Flow Chemistry | Enhanced safety, scalability, improved process control, and potential for integration of steps. |
| Alternative Solvents | Reduced environmental impact, potential for improved reaction rates and selectivity. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. |
Exploration of Novel Catalytic Systems for Specific Transformations
The reactivity of the aldehyde functional group and the influence of the ortho-fluorophenyl moiety make this compound an interesting substrate for the development of novel catalytic transformations.
Future research in this area will likely focus on:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future studies could explore the application of organocatalysts for the enantioselective α-functionalization of this compound, providing access to chiral building blocks. researchgate.netmdpi.com For instance, enamine catalysis could be employed for α-alkylation, amination, or fluorination reactions. researchgate.net
Metal-Catalyzed Cross-Coupling and C-H Activation: Transition metal catalysis offers a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. Research could be directed towards the development of novel palladium, copper, or gold-catalyzed reactions that utilize this compound as a substrate. nih.govrsc.org Furthermore, the exploration of directed ortho-metalation and C-H activation strategies could enable the regioselective functionalization of the fluorophenyl ring. gate2biotech.com
Photoredox Catalysis: Visible-light photoredox catalysis has gained prominence as a mild and efficient method for a wide range of chemical transformations. Future investigations could explore the use of photoredox catalysis for the functionalization of this compound, potentially enabling novel reaction pathways that are not accessible through traditional thermal methods.
| Catalytic System | Potential Transformation of this compound |
| Organocatalysis | Asymmetric α-alkylation, α-amination, α-fluorination. |
| Metal Catalysis | Cross-coupling reactions, C-H activation of the aromatic ring. |
| Photoredox Catalysis | Radical-mediated functionalization, novel bond formations. |
Applications in Materials Science and Polymer Chemistry
The incorporation of fluorine atoms into organic materials can significantly alter their physical and chemical properties, leading to applications in advanced materials. man.ac.ukrsc.org While the direct application of this compound in this field is not yet established, its derivatives hold potential as monomers or building blocks for novel fluorinated materials.
Future research directions may include:
Synthesis of Fluorinated Monomers: this compound can serve as a precursor for the synthesis of various fluorinated monomers. For example, it could be converted into vinyl, acrylate, or epoxy monomers containing the 2-fluorophenyl group. These monomers could then be polymerized to create specialty polymers with unique properties. etnatec.compolysciences.comresearchgate.net
Development of Fluoropolymers with Tailored Properties: The incorporation of the 2-fluorophenyl moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. rsc.orgwikipedia.org Research could focus on synthesizing and characterizing these novel fluoropolymers and exploring their potential applications in areas such as coatings, membranes, and electronic devices. etnatec.comrsc.orgdakenchem.com
Fluorinated Metal-Organic Frameworks (MOFs): The use of fluorinated organic linkers in the synthesis of MOFs can lead to materials with improved stability and functionality. rsc.org Derivatives of this compound could be explored as precursors for such linkers, potentially leading to F-MOFs with applications in gas storage, separation, and catalysis. rsc.org
| Material Class | Potential Role of this compound Derivatives | Potential Properties and Applications |
| Fluoropolymers | Precursor for fluorinated monomers. | Enhanced thermal stability, chemical resistance, low surface energy; for coatings, sealants, and specialty plastics. |
| Fluorinated MOFs | Precursor for fluorinated organic linkers. | Increased hydrolytic stability, tailored pore environments; for gas separation, catalysis, and sensing. |
| Optoelectronic Materials | Building block for conjugated systems. | Modified HOMO/LUMO levels, enhanced charge transport; for OLEDs and organic photovoltaics. |
Interdisciplinary Research at the Interface of Organic Chemistry and Biology (focusing on its synthetic utility)
The synthetic versatility of this compound makes it a valuable building block for the construction of complex organic molecules with potential biological activity. mdpi.com The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable strategy in drug discovery.
Future interdisciplinary research could focus on:
Synthesis of Bioactive Heterocycles: Arylacetaldehydes are versatile precursors for the synthesis of a wide range of heterocyclic compounds. nih.govmdpi.com Future work could explore the use of this compound in multicomponent reactions or cascade cyclizations to generate novel libraries of fluorinated heterocycles for biological screening. A Chinese patent describes a method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, highlighting the utility of related precursors in heterocyclic synthesis. google.com
Design and Synthesis of Novel Bioactive Molecules: The rational design of new bioactive molecules is a key challenge in medicinal chemistry. nih.gov this compound can be used as a synthon to introduce the 2-fluorobenzyl moiety into target molecules, which could lead to the discovery of new therapeutic agents. nih.gov
Biocatalytic Derivatization: Exploring the use of enzymes to modify this compound or its derivatives could provide access to a diverse range of compounds that are difficult to synthesize using traditional chemical methods. mdpi.comnih.gov This approach could be particularly useful for generating libraries of compounds for high-throughput screening.
Q & A
Basic: What are the primary synthetic routes for 2-(2-Fluorophenyl)Acetaldehyde?
Methodological Answer:
The synthesis of this compound typically involves fluorination of precursor aldehydes or functionalization of aromatic rings. Key methods include:
- Fluorination of Aldehydes : Direct fluorination using agents like Selectfluor™ under mild conditions (e.g., aqueous acetonitrile at 50°C) to introduce fluorine at the ortho position of the phenyl ring .
- Reduction of Carboxylic Acids : Reduction of 2-(2-Fluorophenyl)acetic acid derivatives using LiAlH₄ or NaBH₄ in anhydrous THF, followed by oxidation to the aldehyde .
- Substitution Reactions : Nucleophilic substitution on 2-chlorophenylacetaldehyde using KF in DMF at elevated temperatures (80–100°C) .
Advanced: How does the fluorine substituent influence nucleophilic substitution reactivity?
Methodological Answer:
The electron-withdrawing fluorine atom at the ortho position activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. For example:
- Ortho Effect : Steric and electronic effects from fluorine hinder nucleophilic substitution at the adjacent carbon. Reactions with amines or thiols require polar aprotic solvents (e.g., DMSO) and elevated temperatures (100–120°C) to proceed efficiently .
- Competing Pathways : Fluorine’s inductive effect stabilizes transition states in oxidation reactions, favoring aldehyde formation over ketones when using CrO₃/H₂SO₄ .
Basic: What analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹⁹F NMR (e.g., δ 9.8 ppm for aldehyde proton, δ -110 ppm for fluorine) .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters a = 22.3701 Å, b = 6.8836 Å, and β = 106.06° confirm molecular geometry .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect impurities at <0.1% levels .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?
Methodological Answer:
Crystallographic refinement using F² data (λ = 0.71073 Å) and software like SHELXL resolves ambiguities:
- Displacement Parameters : Anisotropic refinement of fluorine and carbonyl groups reveals steric hindrance in derivatives like 2-(2-Fluorophenyl)-3-hydroxy-4H-chromen-4-one .
- Hydrogen Bonding : O–H···O interactions stabilize crystal packing, validated by R₁ values <0.05 for high-resolution datasets .
Advanced: How are competing side reactions managed during fluorination?
Methodological Answer:
- Solvent Optimization : Using DMF or DCE minimizes hydrolysis of intermediates during fluorination .
- Temperature Control : Lower temperatures (0–5°C) suppress over-oxidation to carboxylic acids when using KMnO₄ .
- Catalysis : Pd(OAc)₂ accelerates regioselective fluorination, reducing byproduct formation in Suzuki-Miyaura couplings .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
- Waste Management : Neutralize reaction residues with NaHCO₃ before disposal; avoid aqueous release due to potential ecotoxicity .
- PPE : Use nitrile gloves and fume hoods to prevent inhalation/contact (LD₅₀ >200 mg/kg in rats) .
Advanced: How is stability assessed under varying conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
